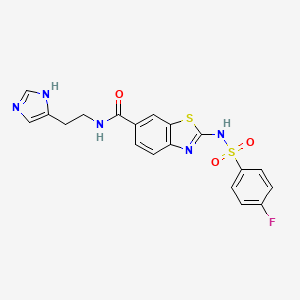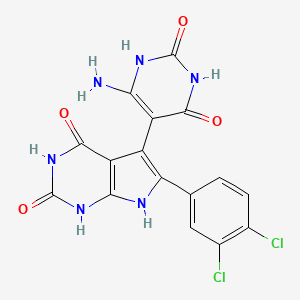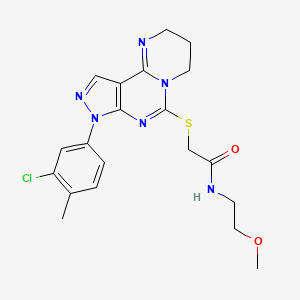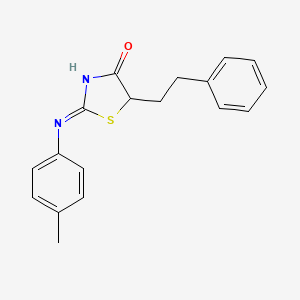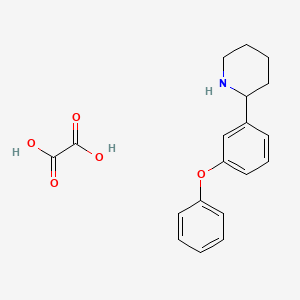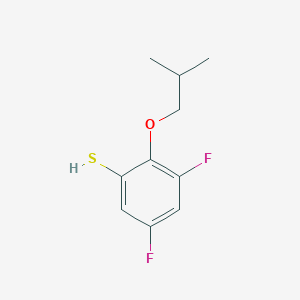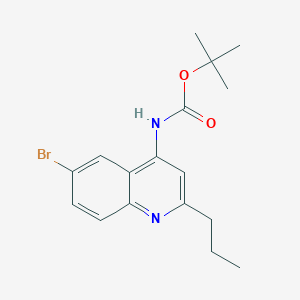
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a chemical compound with the molecular formula C17H21BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: The introduction of a bromine atom into the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Alkylation: The introduction of the propyl group into the quinoline ring. This can be achieved using propyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butoxycarbonylamino-6-chloro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-fluoro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-iodo-2-propylquinoline
Uniqueness
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other positions on the quinoline ring.
Propiedades
Número CAS |
948290-88-8 |
|---|---|
Fórmula molecular |
C17H21BrN2O2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-2-propylquinolin-4-yl)carbamate |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-6-12-10-15(20-16(21)22-17(2,3)4)13-9-11(18)7-8-14(13)19-12/h7-10H,5-6H2,1-4H3,(H,19,20,21) |
Clave InChI |
VMAQLZQFIHWVET-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


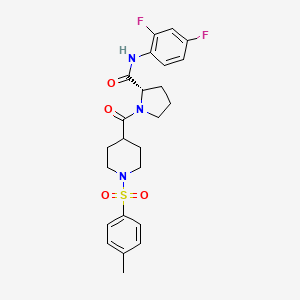
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
